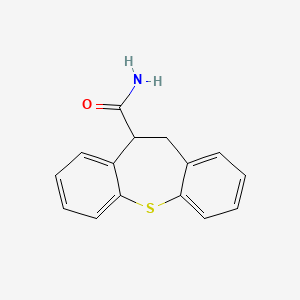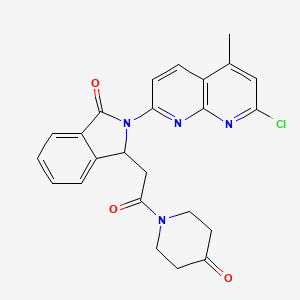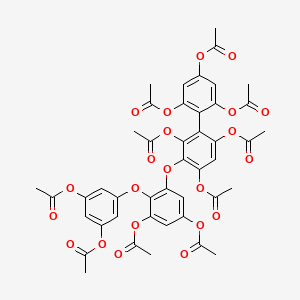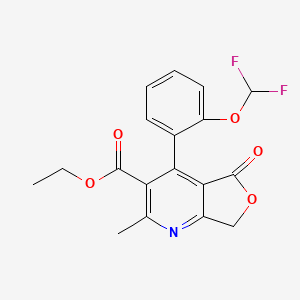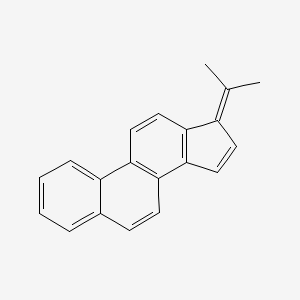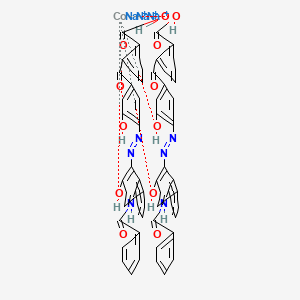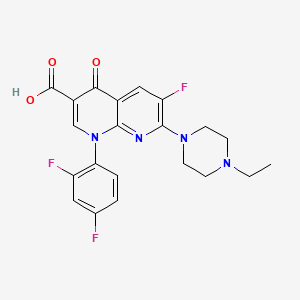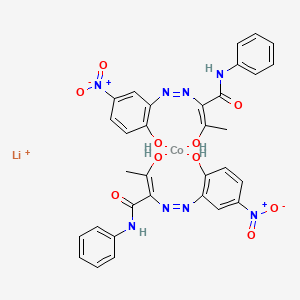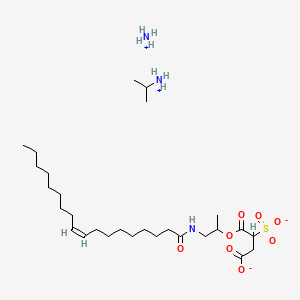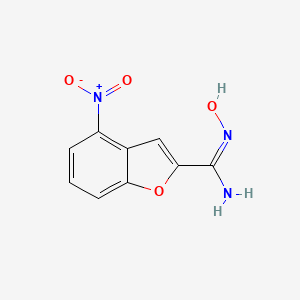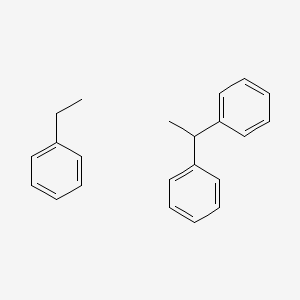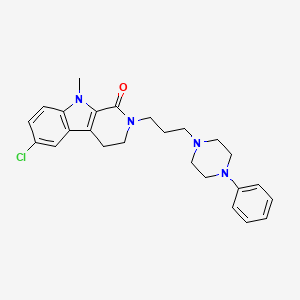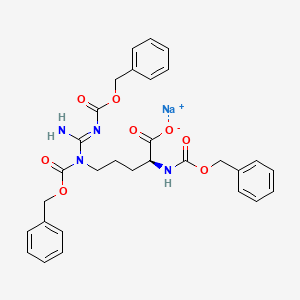
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzyloxycarbonyl groups and an imino group attached to an L-ornithine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt typically involves multiple steps. The process begins with the protection of the amino groups of L-ornithine using benzyloxycarbonyl (Cbz) groups. This is followed by the introduction of the imino group through a series of reactions involving reagents such as carbodiimides and amines. The final step involves the formation of the monosodium salt by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amino acids.
Scientific Research Applications
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt involves its interaction with specific molecular targets. The benzyloxycarbonyl groups can be cleaved under physiological conditions, releasing the active L-ornithine derivative. This compound can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N2,N5-Bis((benzyloxy)carbonyl)-L-ornithine: Lacks the imino group, making it less complex.
N2,N5-Bis((tert-butoxycarbonyl)-L-ornithine: Uses tert-butoxycarbonyl protecting groups instead of benzyloxycarbonyl.
N2,N5-Bis((benzyloxy)carbonyl)-N5-(methyl)-L-ornithine: Contains a methyl group instead of the imino group.
Uniqueness
N2,N5-Bis((benzyloxy)carbonyl)-N5-(imino(((benzyloxy)carbonyl)amino)methyl)-L-ornithine, monosodium salt is unique due to its specific combination of protecting groups and the presence of the imino group. This structure provides distinct chemical properties and potential biological activities compared to similar compounds.
Properties
CAS No. |
93951-19-0 |
|---|---|
Molecular Formula |
C30H31N4NaO8 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
sodium;(2S)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate |
InChI |
InChI=1S/C30H32N4O8.Na/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22;/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38);/q;+1/p-1/t25-;/m0./s1 |
InChI Key |
UJBQYUJJXOJSFG-UQIIZPHYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


